

Benzoin solubility in common organic solvents

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Compound of Interest

Compound Name:	Benzoin
Cat. No.:	B3427251

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An In-depth Technical Guide to the Solubility of **Benzoin** in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of **benzoin** in a range of common organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require precise solubility data and detailed experimental methodologies. This document presents quantitative solubility data in a structured format, outlines a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Quantitative Solubility of Benzoin

The solubility of **benzoin** is influenced by the nature of the solvent and the temperature. Generally, **benzoin**, a moderately polar molecule, exhibits good solubility in polar aprotic and protic solvents, as well as aromatic hydrocarbons. Its solubility tends to increase with temperature. The following tables summarize the quantitative solubility of **benzoin** in various organic solvents, with data compiled from multiple scientific sources.

Table 1: Solubility of **Benzoin** in Various Organic Solvents (Mole Fraction, x)

Solvent	Temperature (°C)	Solubility (x)
<hr/>		
Alcohols		
Methanol	20	0.0454
	30	0.0658
	40	0.0932
	50	0.1293
Ethanol	20	0.0333
	30	0.0487
	40	0.0692
	50	0.0971
1-Propanol	20	0.0275
	30	0.0409
	40	0.0589
	50	0.0833
Isopropyl Alcohol	20	0.0211
	30	0.0315
	40	0.0461
	50	0.0663
1-Butanol	20	0.0243
	30	0.0365
	40	0.0531
	50	0.0754
Isobutyl Alcohol	20	0.0216
	30	0.0326

40	0.0478	
50	0.0683	
Ketones		
Acetone	20	0.1633
30	0.2051	
40	0.2526	
50	0.3061	
Esters		
Ethyl Acetate	20	0.1751
30	0.2205	
40	0.2718	
50	0.3292	
Butyl Acetate	20	0.1332
30	0.1713	
40	0.2158	
50	0.2669	
Aromatic Hydrocarbons		
Toluene	20	0.0667
30	0.0911	
40	0.1215	
50	0.1588	
Nitriles		
Acetonitrile	20	0.0667
30	0.0881	

40	0.1147	
50	0.1473	
Alkanes		
Cyclohexane	20	0.0031
30	0.0048	
40	0.0071	
50	0.0104	

Note: Data in this table is primarily derived from studies by Zhu, Y., et al. (2018) and Wang, X., et al. (2017). The mole fraction (x) represents the moles of **benzoin** divided by the total moles in the solution.

Table 2: Solubility of **Benzoin** in Ethanol (g/100 mL)[\[1\]](#)

Temperature (°C)	Solubility (g/100 mL)
20	0.86
70	9.0
78	12.8

Experimental Protocol for Solubility Determination

The following protocol outlines the widely used "isothermal saturation" or "static equilibrium" method for determining the solubility of a solid organic compound like **benzoin** in an organic solvent.[\[2\]](#)[\[3\]](#)[\[4\]](#) This method can be coupled with either gravimetric or spectroscopic analysis to quantify the solute concentration in a saturated solution.

2.1. Materials and Equipment

- Solute: High-purity **benzoin**.
- Solvents: Analytical grade organic solvents.

- Apparatus:
 - Thermostatic water bath or heating mantle with a temperature controller.
 - Jacketed glass vessel or sealed flasks.
 - Magnetic stirrer and stir bars.
 - Calibrated thermometer.
 - Syringes with filters (e.g., 0.45 µm PTFE).
 - Analytical balance.
- For Gravimetric Analysis: Evaporating dishes, oven.
- For Spectroscopic Analysis: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks.

2.2. Procedure

- Preparation: An excess amount of solid **benzoin** is added to a known volume or mass of the chosen organic solvent in a jacketed glass vessel or a sealed flask. The vessel is then placed in a thermostatic bath set to the desired temperature.
- Equilibration: The mixture is continuously agitated using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. This is typically carried out for several hours to ensure the solution is saturated. Preliminary studies can determine the minimum time required to reach equilibrium.
- Phase Separation: Once equilibrium is reached, stirring is stopped, and the suspension is allowed to stand for a period to allow the undissolved solid to settle.
- Sample Withdrawal: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent any solid particles from being transferred.
- Quantification: The concentration of **benzoin** in the withdrawn sample is determined using one of the following methods:

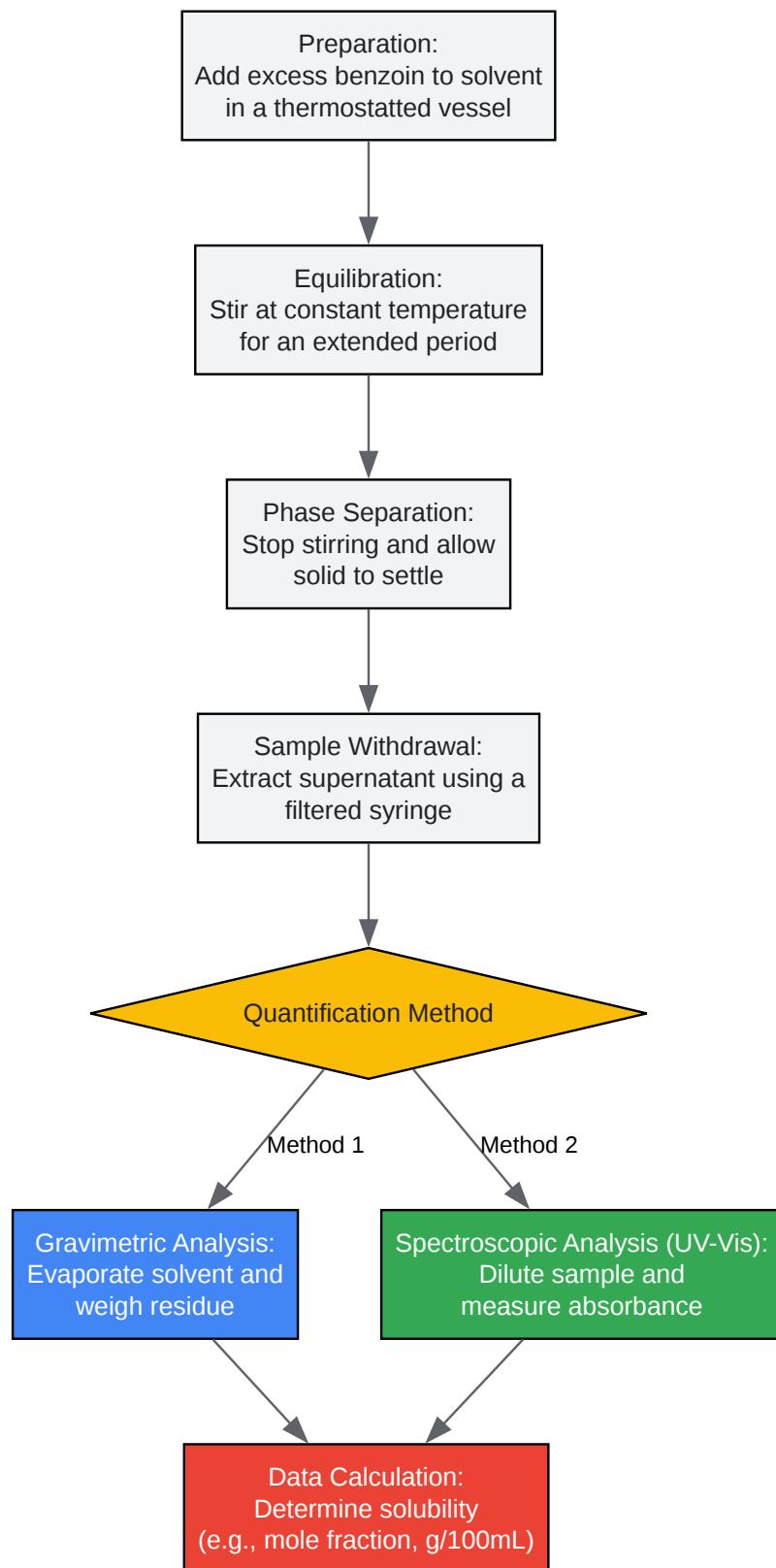
- a) Gravimetric Method: i. A known mass or volume of the filtered saturated solution is transferred to a pre-weighed evaporating dish. ii. The solvent is evaporated at a controlled temperature (and under reduced pressure if necessary) until the **benzoin** is left as a solid residue. iii. The dish with the residue is dried in an oven at a temperature below the melting point of **benzoin** until a constant weight is achieved.[5][6] iv. The mass of the dissolved **benzoin** is determined by subtracting the initial weight of the dish from the final weight. The solubility can then be calculated.
- b) UV-Vis Spectroscopic Method: i. A calibration curve is first prepared by measuring the absorbance of a series of **benzoin** solutions of known concentrations at its wavelength of maximum absorbance (λ_{max}).[7] ii. The withdrawn saturated sample is accurately diluted with the same solvent to bring its absorbance within the linear range of the calibration curve. iii. The absorbance of the diluted sample is measured using the UV-Vis spectrophotometer. iv. The concentration of **benzoin** in the diluted sample is determined from the calibration curve, and the original concentration in the saturated solution is calculated by accounting for the dilution factor.[2][4][7]

2.3. Data Analysis

The solubility is typically expressed as a mole fraction (x), mass fraction (w), or in grams of solute per 100 g or 100 mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of **benzoin** solubility using the static equilibrium method.

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